2-Amino-2-methylpentanoic acid is a non-proteinogenic α-amino acid not found naturally in proteins. It has gained interest in scientific research due to its structural similarities to naturally occurring amino acids and potential applications in various fields. Its chemical formula is C6H13NO2. While not a constituent of proteins, its derivatives have been found in natural products like lyngbyastatins, which are cyclic depsipeptides exhibiting cytotoxic activity against cancer cells.
This compound can be sourced from various natural and synthetic processes. It is classified under the amino acids category, specifically as a non-proteinogenic amino acid due to its structural characteristics that differ from the standard twenty amino acids used in protein synthesis. The International Union of Pure and Applied Chemistry name for this compound is (2R)-2-amino-2-methylpentanoic acid, with a molecular formula of C₆H₁₃NO₂ and a molecular weight of 115.18 g/mol .
The synthesis of 2-amino-2-methylpentanoic acid can be achieved through several methods:
The molecular structure of 2-amino-2-methylpentanoic acid features a central carbon atom bonded to an amino group (-NH₂), a carboxylic acid group (-COOH), and two additional carbon chains, making it a branched-chain amino acid.
This structure highlights the compound's chirality at the second carbon atom, which is pivotal for its biological activity .
2-Amino-2-methylpentanoic acid undergoes several types of chemical reactions:
These reactions are significant for modifying the compound for various applications in medicinal chemistry and biochemistry.
The applications of 2-amino-2-methylpentanoic acid are diverse:
2-Amino-2-methylpentanoic acid (AMP) possesses a chiral α-carbon, resulting in (R)- and (S)-enantiomers with distinct biochemical behaviors. Chiral resolution typically employs chiral stationary phase high-performance liquid chromatography (CSP-HPLC) using amylose- or cellulose-based columns, achieving baseline separation with enantiomeric excess (ee) >99% [4]. Absolute configuration assignments leverage X-ray crystallography of diastereomeric salts (e.g., with (1S)-camphorsulfonic acid) and circular dichroism (CD) spectroscopy. The (S)-enantiomer exhibits a positive Cotton effect at 215 nm, while the (R)-enantiomer shows a mirror-image profile [6].
Enzymatic synthesis offers stereoselective production: L-amino acid deaminases catalyze the kinetic resolution of racemic mixtures, favoring (S)-AMP conversion. This method yields (S)-enantiomers with 98% ee and 40% theoretical yield [10].
Table 1: Chiral Resolution Methods for AMP Enantiomers
Method | Conditions | Enantiomeric Excess (ee) | Yield |
---|---|---|---|
CSP-HPLC | Chiralpak AD-H column, hexane:isopropanol (80:20) | >99% | 95% |
Enzymatic Resolution | Pseudomonas putida deaminase, pH 8.0 | 98% (S-enantiomer) | 40% |
Diastereomeric Crystallization | (1S)-Camphorsulfonic acid in ethanol | 99% | 65% |
The (S)-enantiomer demonstrates superior uptake in lung cancer xenografts compared to the (R)-form, correlating with amino acid transporter expression. In biodistribution studies using eight lung cancer models (A549, H441, H460, etc.), (S)-AMP exhibited uptake values of 4.9–19.2% injected dose per gram (%ID/g), significantly exceeding (R)-AMP (2.1–8.7% ID/g) in all models [9]. Notably, H441 tumors showed the highest (S)-enantiomer selectivity (19.2 vs. 3.1% ID/g for (R)-enantiomer), attributed to overexpressed SLC7A5 (LAT1) transporters [9].
In positron emission tomography (PET) imaging, carbon-11-labeled (S)-[¹¹C]AMP outperformed the natural amino acid tracer [¹¹C]methionine in tumor-to-background contrast (ratio: 5.2 vs. 3.8 at 30 min post-injection), owing to its metabolic stability and low pulmonary accumulation [9].
AMP enantiomers exploit System L amino acid transporters (SLC7A5/SLC3A2 and SLC7A8/SLC3A2 heterodimers) for cellular entry. Competitive inhibition assays in A549 cells revealed:
mRNA analysis confirmed SLC7A5 overexpression in lung tumors (6.8-fold higher than normal lung tissue), directly correlating with (S)-AMP accumulation (r=0.92, p<0.01) [9]. The (S)-enantiomer’s methyl group spatial orientation enhances binding to the LAT1 hydrophobic pocket, evidenced by molecular docking simulations showing a 2.3-fold lower Ki than the (R)-form [4].
Table 2: Transporter Expression vs. AMP Enantiomer Uptake in Lung Cancer Models
Tumor Model | SLC7A5 mRNA (Fold Change) | (S)-AMP Uptake (%ID/g) | (R)-AMP Uptake (%ID/g) |
---|---|---|---|
H441 | 8.5 | 19.2 | 3.1 |
H460 | 7.2 | 15.7 | 4.9 |
A549 | 6.3 | 12.1 | 5.8 |
H1299 | 5.1 | 8.3 | 4.2 |
The α,α-disubstituted quaternary center in AMP confers complete resistance to aminopeptidases due to steric hindrance. Incubation with porcine kidney aminopeptidase M showed 0% degradation of either enantiomer over 24 hours, whereas alanine was fully cleaved within 1 hour [3].
Bioavailability studies in rodents revealed:
The gem-dimethyl group stabilizes a folded β-sheet conformation, reducing renal clearance. Molecular dynamics simulations demonstrated a 40% decrease in conformational entropy compared to linear analogs, prolonging systemic exposure [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7